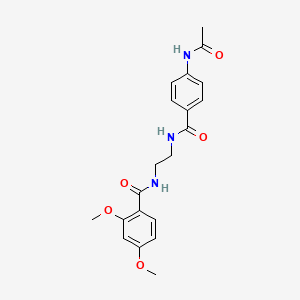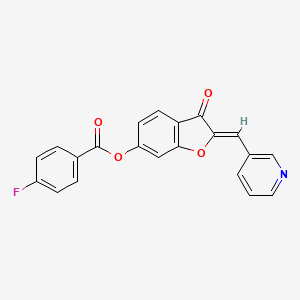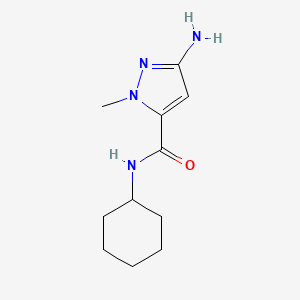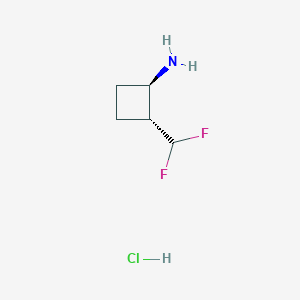![molecular formula C24H26N4O2S2 B2481155 2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 866867-38-1](/img/structure/B2481155.png)
2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds with similar structures involves multi-step chemical reactions, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate or 2-chloro-6-methylpyridine-3-carbonitrile. These intermediates undergo reactions such as addition of magnesium enolates, cyclization, and reactions with aryl isocyanates to yield the desired pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this family features a folded conformation around the methylene C atom of the thioacetamide bridge. This results in the pyrimidine ring being inclined to the benzene ring by specific angles, as observed in crystal structure analyses. These structures are stabilized by intramolecular hydrogen bonds, contributing to their unique chemical behaviors (Subasri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis
The compound "2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide" and its derivatives have been a focal point in the search for new anticancer agents. Researchers have been exploring various chemical modifications to enhance their anticancer properties. For instance, Al-Sanea et al. (2020) synthesized different aryloxy groups attached to the pyrimidine ring, yielding compounds with notable anticancer activity against various cancer cell lines, such as HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020). Similarly, El-Morsy et al. (2017) synthesized a series of derivatives, with some displaying mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).
Dual Inhibition Properties
Researchers like Gangjee et al. (2005) have designed and synthesized compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, aiming for dual inhibition of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Their findings indicate these compounds' potential as potent antitumor agents, as some synthesized derivatives showed inhibitory activity against tumor cell lines with GI50 values less than 10(-8) M (Gangjee et al., 2005).
Antimicrobial and Anti-inflammatory Potential
Aside from antitumor activity, certain derivatives have shown promising antimicrobial and anti-inflammatory properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, displaying significant inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2) and notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Molecular Interactions and Crystal Structures
Understanding the molecular interactions and crystal structures of these compounds provides valuable insights into their potential therapeutic mechanisms. Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing folded conformations and intramolecular hydrogen bonding, crucial for their biological activities (Subasri et al., 2016).
Eigenschaften
IUPAC Name |
2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S2/c1-16-6-8-17(9-7-16)13-28-11-10-21-20(14-28)23(30)27-24(26-21)32-15-22(29)25-18-4-3-5-19(12-18)31-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQSEDINJVNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)



![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)




![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)
![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)


![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)